molecular formula C14H19Cl2N3O B13588581 1-(4-Chlorophenyl)-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride

1-(4-Chlorophenyl)-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride

Cat. No.: B13588581
M. Wt: 316.2 g/mol
InChI Key: XJWFCPXDJQGREO-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride is a synthetic organic compound. It is characterized by the presence of a chlorophenyl group, a piperidinyl group, and an imidazolidinone core. This compound is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride typically involves the following steps:

    Formation of the Imidazolidinone Core: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the imidazolidinone core with a chlorophenyl group, often using a chlorinated aromatic compound and a suitable catalyst.

    Attachment of the Piperidinyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(piperidin-4-yl)imidazolidin-2-one: The non-hydrochloride form of the compound.

    1-(4-Chlorophenyl)-3-(piperidin-4-yl)imidazolidin-2-thione: A sulfur analog of the compound.

    1-(4-Chlorophenyl)-3-(piperidin-4-yl)imidazolidin-2-amine: An amine analog of the compound.

Uniqueness

1-(4-Chlorophenyl)-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its hydrochloride form may also enhance its solubility and stability.

Properties

Molecular Formula

C14H19Cl2N3O

Molecular Weight

316.2 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-piperidin-4-ylimidazolidin-2-one;hydrochloride

InChI

InChI=1S/C14H18ClN3O.ClH/c15-11-1-3-12(4-2-11)17-9-10-18(14(17)19)13-5-7-16-8-6-13;/h1-4,13,16H,5-10H2;1H

InChI Key

XJWFCPXDJQGREO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2CCN(C2=O)C3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

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